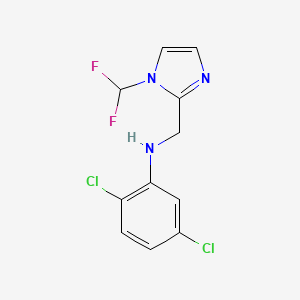
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline is a synthetic organic compound characterized by the presence of dichloroaniline and imidazole moieties
Métodos De Preparación
The synthesis of 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline typically involves the reaction of 2,5-dichloroaniline with a difluoromethyl-imidazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline include:
2,5-Dichloroaniline: A simpler compound with similar structural features but lacking the imidazole ring.
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Another compound with dichloroaniline moiety but different functional groups.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A related compound with a benzamide structure.
The uniqueness of this compound lies in its combination of dichloroaniline and imidazole moieties, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H9Cl2F2N3 |
|---|---|
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C11H9Cl2F2N3/c12-7-1-2-8(13)9(5-7)17-6-10-16-3-4-18(10)11(14)15/h1-5,11,17H,6H2 |
Clave InChI |
AULRFSSQULSMLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NCC2=NC=CN2C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
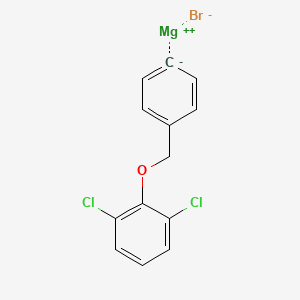
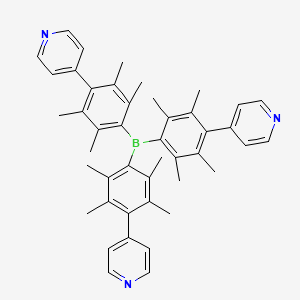
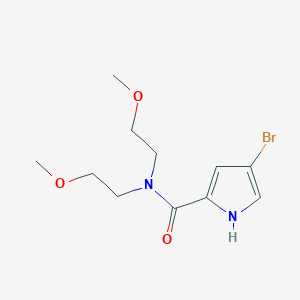
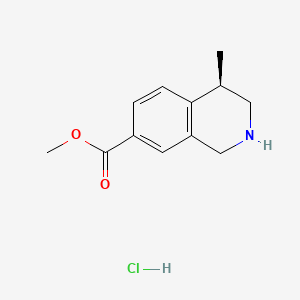
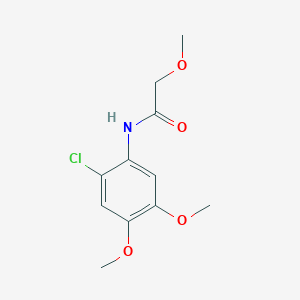
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
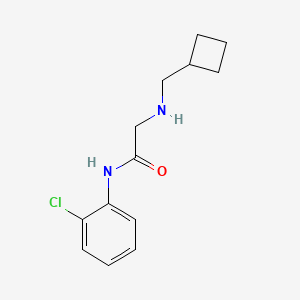
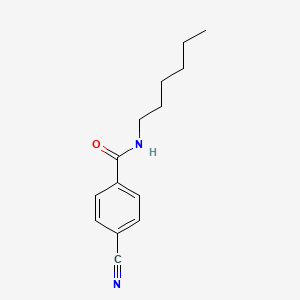
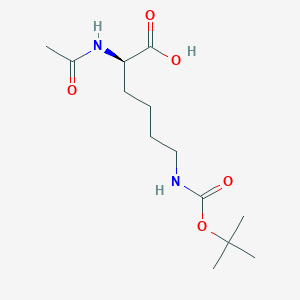
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
